Cedeodarin
Overview
Description
Mechanism of Action
Cedeodarin, also known as 6-Methyltaxifolin, is a taxifolin that can be isolated from Cedrus deodara . It is a flavonoid, a class of plant secondary metabolites with various biological activities .
Target of Action
It is known that flavonoids like this compound often interact with a wide range of proteins and enzymes in the body, modulating their activity .
Mode of Action
As a flavonoid, it may exert its effects through antioxidant activity, modulation of enzyme activity, or interaction with cell signaling pathways .
Biochemical Pathways
Flavonoids like this compound are known to interact with a variety of biochemical pathways, often exerting antioxidant, anti-inflammatory, and anti-cancer effects .
Result of Action
Flavonoids like this compound are often associated with antioxidant, anti-inflammatory, and anti-cancer effects .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of flavonoids .
Biochemical Analysis
Biochemical Properties
Cedeodarin, as a flavonoid, is known to interact with various enzymes, proteins, and other biomoleculesFlavonoids are generally known for their antioxidant properties . They can interact with enzymes involved in oxidative stress pathways, potentially modulating their activity.
Cellular Effects
It has been suggested that this compound may have inhibitory effects against ovarian cancer proliferation receptor POTEE . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It has been suggested that this compound has a high affinity to the target receptor POTEE, which plays a crucial role in the proliferation and progression of cancers including ovarian cancer . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cedeodarin can be synthesized through the extraction and purification from plant sources, particularly from Cedrus deodara . The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The crude extract is then subjected to chromatographic techniques to purify this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources. The process begins with the collection of plant material, followed by drying and grinding. The ground material is then subjected to solvent extraction, and the resulting extract is purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: Cedeodarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
Scientific Research Applications
Cedeodarin has a wide range of scientific research applications due to its diverse biological activities :
Chemistry: It is used as a reference compound in the study of flavonoids and their derivatives.
Biology: this compound is studied for its antioxidant properties, which help in protecting cells from oxidative stress.
Comparison with Similar Compounds
Quercetin: Known for its strong antioxidant and anti-inflammatory properties.
Taxifolin: Exhibits similar antioxidant activities but differs in its structural configuration.
Myricetin: Another flavonoid with potent antioxidant and anti-inflammatory effects.
Biological Activity
Cedeodarin, a compound derived from the plant Cedrus deodara (commonly known as Deodar cedar), exhibits a range of biological activities that have garnered attention in both traditional and modern medicine. This article explores the biological activity of this compound, focusing on its immunomodulatory, antileishmanial, antihyperglycemic, anticonvulsant, and wound healing properties.
Overview of this compound
This compound is one of the active compounds found in Cedrus deodara, which has been utilized in various medicinal applications. The biological activities attributed to this compound are linked to its phytochemical constituents, which include flavonoids, terpenoids, and other bioactive compounds.
Immunomodulatory Activity
Research has demonstrated that extracts from Cedrus deodara can modulate immune responses. A study assessed the effects of the benzene fraction of C. deodara on human peripheral blood mononuclear cells (PBMCs). The findings indicated:
- Nitric Oxide Production : The extract significantly increased nitric oxide (NO) production in PBMCs compared to unstimulated controls, suggesting enhanced immune activation (P < 0.001) .
- Cytokine Production : The extract stimulated the production of interferon-gamma (IFN-γ) and interleukin-10 (IL-10), indicating a shift towards a Th1 immune response. Specifically, IFN-γ levels were 2-fold higher than unstimulated controls .
Antileishmanial Activity
The antileishmanial efficacy of C. deodara extracts was evaluated using in vitro models against Leishmania parasites. The key findings included:
- Cytotoxic Effects : The effective concentration of the benzene extract showed significant cytotoxicity against promastigotes, with an IC50 value indicating potent activity against the parasite .
- Haemolytic Activity : The extract exhibited minimal haemolytic activity on red blood cells at effective concentrations, suggesting safety for potential therapeutic use .
Antihyperglycemic Activity
The antihyperglycemic effects of Cedrus deodara were investigated in streptozotocin-induced diabetic rats. Results indicated:
- Blood Glucose Reduction : Administration of ethanolic extracts resulted in a significant decrease in blood glucose levels over a 7-hour period post-treatment. A notable 6% reduction was observed after a single dose .
- Mechanism of Action : The antihyperglycemic activity is attributed to the modulation of insulin sensitivity and glucose metabolism pathways .
Anticonvulsant Activity
The anticonvulsant properties of C. deodara were evaluated through animal models subjected to induced seizures. Findings included:
- Increased Onset of Seizures : The alcoholic extract delayed the onset of tonic seizures induced by pentylenetetrazole (PTZ), suggesting protective effects against seizure activity .
- GABA Modulation : Analysis indicated that the extract influenced GABA levels in the brain, which is crucial for seizure control .
Wound Healing Activity
Recent studies have highlighted the wound healing potential of methanol extracts from Cedrus deodara. Key outcomes included:
- Wound Contraction Rates : In a burn wound model, treated groups exhibited higher rates of wound contraction (93.4% by day 21) compared to controls treated with standard ointments like silver sulfadiazine .
- Histopathological Improvements : Enhanced collagen density and neovascularization were observed in treated wounds, indicating improved healing processes .
Summary Table of Biological Activities
Biological Activity | Methodology | Key Findings |
---|---|---|
Immunomodulatory | PBMC assays | Increased NO and IFN-γ production |
Antileishmanial | In vitro parasite assays | Significant cytotoxicity against promastigotes |
Antihyperglycemic | Diabetic rat model | 6% reduction in blood glucose |
Anticonvulsant | PTZ-induced seizure model | Delayed seizure onset |
Wound Healing | Burn wound model | Higher contraction rates and collagen density |
Case Studies and Research Findings
Several case studies have documented the medicinal applications and effectiveness of Cedrus deodara extracts:
- Immunomodulatory Effects : A comprehensive study demonstrated that extracts could enhance immune function by increasing cytokine production.
- Antileishmanial Efficacy : Clinical observations noted significant improvements in patients treated with herbal formulations containing C. deodara.
- Wound Healing Applications : Clinical trials using ointments formulated with methanol extracts showed marked improvements in burn recovery times compared to conventional treatments.
Properties
IUPAC Name |
(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-6-methyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O7/c1-6-9(18)5-11-12(13(6)20)14(21)15(22)16(23-11)7-2-3-8(17)10(19)4-7/h2-5,15-20,22H,1H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCWWZLBHGSXPW-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31076-39-8 | |
Record name | (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-6-methyl-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31076-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flavanone, 3,3',4',5,7-pentahydroxy-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031076398 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.